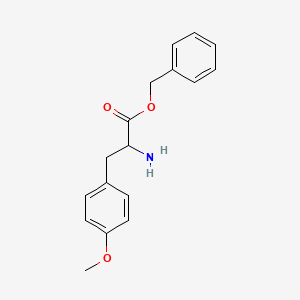

Benzyl 2-amino-3-(4-methoxyphenyl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-amino-3-(4-methoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-20-15-9-7-13(8-10-15)11-16(18)17(19)21-12-14-5-3-2-4-6-14/h2-10,16H,11-12,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRNVSKKZGIZOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331218 | |

| Record name | benzyl 2-amino-3-(4-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52177-40-9 | |

| Record name | benzyl 2-amino-3-(4-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl 2 Amino 3 4 Methoxyphenyl Propanoate and Its Precursors

Classical Synthetic Pathways

Classical synthetic routes to Benzyl (B1604629) 2-amino-3-(4-methoxyphenyl)propanoate often involve the construction of the core amino acid structure, followed by the introduction of the benzyl ester. These pathways are characterized by their reliance on well-established reactions and intermediates.

Multistep Synthetic Routes via Aldol (B89426) Condensation Approaches

One of the foundational methods for synthesizing the α-amino acid backbone of the target molecule is the Erlenmeyer-Plöchl synthesis, which involves an aldol-type condensation. This classical reaction provides a versatile route to various α-amino acids. The general approach involves the condensation of an N-acylglycine with an aldehyde in the presence of a base and acetic anhydride (B1165640).

In the context of Benzyl 2-amino-3-(4-methoxyphenyl)propanoate, the synthesis would commence with the precursor 4-methoxybenzaldehyde (B44291). The key steps are outlined below:

Formation of an Azlactone: N-acetylglycine is reacted with 4-methoxybenzaldehyde in the presence of acetic anhydride and a weak base, such as sodium acetate (B1210297). This reaction proceeds through an aldol condensation mechanism, where the enolate of N-acetylglycine attacks the carbonyl group of 4-methoxybenzaldehyde, followed by cyclization and dehydration to form an azlactone (an oxazolone (B7731731) derivative).

Ring Opening and Reduction: The resulting azlactone is then subjected to ring-opening and reduction to yield the desired amino acid, p-methoxyphenylalanine. This can be achieved through various methods, including hydrolysis followed by reduction of the resulting α,β-unsaturated acid.

Esterification: The final step involves the esterification of the carboxyl group of p-methoxyphenylalanine with benzyl alcohol to yield this compound.

A representative reaction scheme is as follows:

Step 1: N-acetylglycine + 4-methoxybenzaldehyde → 4-(4-methoxybenzylidene)-2-methyloxazol-5(4H)-one

Step 2: 4-(4-methoxybenzylidene)-2-methyloxazol-5(4H)-one → p-methoxyphenylalanine

Step 3: p-methoxyphenylalanine + Benzyl alcohol → this compound

This pathway, while classical, offers a reliable method for the preparation of the target compound's core structure from readily available starting materials.

Protection and Deprotection Strategies in Amino Acid Synthesis

The synthesis of this compound, particularly in the context of peptide synthesis or when other reactive functional groups are present, necessitates the use of protecting groups. These groups temporarily block reactive sites to prevent unwanted side reactions.

The amino group of p-methoxyphenylalanine is highly nucleophilic and can interfere with reactions at the carboxyl group. Therefore, it is often protected during the synthesis. Common protecting groups for the amino function include:

tert-Butoxycarbonyl (Boc): Introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. The Boc group is stable under many reaction conditions but can be easily removed with a strong acid, such as trifluoroacetic acid (TFA). achemblock.com

Benzyloxycarbonyl (Cbz or Z): This group is introduced using benzyl chloroformate. It is stable to mildly acidic and basic conditions and is typically removed by catalytic hydrogenation.

The formation of the benzyl ester of 2-amino-3-(4-methoxyphenyl)propanoate is itself a carboxyl group protection strategy. Benzyl esters are widely used in peptide synthesis due to their stability and the mild conditions required for their removal.

The most common method for benzyl esterification is the Fischer-Speier esterification, which involves reacting the amino acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA). The reaction is typically carried out in a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the ester product.

Table 1: Common Conditions for Benzyl Esterification of Amino Acids

| Reagents | Catalyst | Solvent | Conditions |

|---|---|---|---|

| Benzyl alcohol | p-Toluenesulfonic acid | Toluene (B28343) or Benzene | Reflux with a Dean-Stark trap |

| Benzyl bromide | Base (e.g., Cs2CO3) | DMF or Acetonitrile (B52724) | Room temperature or gentle heating |

Deprotection of the benzyl ester is typically achieved through catalytic hydrogenation (e.g., H2/Pd-C), which cleaves the benzyl group to yield the free carboxylic acid and toluene. This method is advantageous as it is generally mild and does not affect many other protecting groups.

In a synthetic route that starts from L-tyrosine, which has a hydroxyl group on the phenyl ring, this group would need to be methylated to arrive at the 4-methoxy-substituted target molecule. Alternatively, if a synthesis starts with 4-hydroxybenzaldehyde (B117250), this precursor can be benzylated to protect the hydroxyl group before further transformations.

A common method for the benzylation of 4-hydroxybenzaldehyde involves reacting it with benzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Coupling Reactions in Propanoate Backbone Formation

The formation of the propanoate backbone of this compound is intrinsically linked to the synthesis of the p-methoxyphenylalanine precursor. As discussed in the aldol condensation approach, the carbon-carbon bond formation that establishes the three-carbon propanoate chain is a key step.

Beyond the Erlenmeyer-Plöchl synthesis, other coupling reactions can be employed to construct the amino acid skeleton. For instance, asymmetric alkylation of a glycine (B1666218) enolate equivalent with 4-methoxybenzyl bromide can be a powerful method to establish the desired stereochemistry at the α-carbon. Chiral auxiliaries are often employed in such reactions to induce stereoselectivity.

Once the N-protected p-methoxyphenylalanine is synthesized, the final coupling to form the benzyl ester can be achieved through various esterification methods as detailed in section 2.1.2.2. For example, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst can facilitate the reaction between the N-protected amino acid and benzyl alcohol.

Stereoselective Synthesis and Chiral Induction Approaches

Achieving a specific stereochemistry is paramount in the synthesis of many organic molecules, and this compound is no exception. The biological activity of such compounds is often intrinsically linked to their three-dimensional arrangement. Therefore, developing synthetic routes that afford high enantiomeric purity is a key area of research.

Utilization of Chiral Starting Materials (e.g., L-Tyrosine)

A well-established and effective strategy for ensuring the desired stereochemistry in the final product is to begin with a chiral starting material. L-Tyrosine, a naturally occurring amino acid, serves as an excellent and readily available chiral precursor for the synthesis of (S)-Benzyl 2-amino-3-(4-methoxyphenyl)propanoate. nih.govucla.edu This approach leverages the inherent chirality of L-Tyrosine to control the absolute configuration of the target molecule, often retaining the original stereocenter throughout the synthetic sequence. nih.gov

The synthesis typically involves the protection of the amino and carboxylic acid groups of L-Tyrosine, followed by modification of the phenolic hydroxyl group and subsequent deprotection steps. For instance, a common method involves the esterification of L-Tyrosine with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid. nih.gov This reaction directly yields the benzyl ester while the inherent stereochemistry of the L-Tyrosine is preserved.

| Starting Material | Key Reagent | Product | Key Advantage |

|---|---|---|---|

| L-Tyrosine | Benzyl Alcohol, p-toluenesulfonic acid | (S)-Benzyl 2-amino-3-(4-methoxyphenyl)propanoate | Retention of stereochemistry from a natural, chiral source. nih.gov |

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis represents a powerful and elegant approach to stereoselective synthesis. This methodology employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. While specific examples directly detailing the asymmetric catalytic synthesis of this compound are not extensively reported in the provided search results, the principles of asymmetric catalysis are highly relevant.

For instance, catalytic asymmetric Tsuji-Trost benzylation reactions have been developed for the α-benzylation of N-unprotected amino acids using benzyl alcohol derivatives. nih.gov This type of reaction, promoted by a ternary catalyst system, can produce optically active α-benzyl amino acids with high yields and enantioselectivities. nih.gov Adapting such catalytic systems to the specific synthesis of this compound from appropriate precursors is a promising avenue for future research. The development of such a process would offer a more atom-economical and potentially more versatile route compared to the stoichiometric use of chiral auxiliaries.

Advanced and Sustainable Synthetic Strategies

Beyond stereoselectivity, modern organic synthesis places a strong emphasis on developing processes that are not only efficient but also environmentally friendly and sustainable. These "green chemistry" approaches aim to minimize waste, reduce energy consumption, and utilize safer reagents and solvents.

Continuous Flow Synthesis Techniques

Continuous flow synthesis has emerged as a transformative technology in chemical manufacturing. In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This technique offers several advantages over traditional batch processing, including improved safety, enhanced reaction efficiency, and easier scalability.

Catalyst Optimization and Green Chemistry Considerations

The principles of green chemistry are integral to the development of modern synthetic methodologies. semanticscholar.org This includes the use of non-toxic, renewable starting materials, the development of catalytic reactions that minimize waste, and the use of environmentally benign solvents.

In the context of this compound synthesis, green chemistry considerations can be applied at various stages. For example, the choice of catalyst is crucial. The use of heterogeneous catalysts, which can be easily recovered and reused, is a key green chemistry principle. Furthermore, exploring reaction conditions that minimize the use of hazardous organic solvents, potentially replacing them with greener alternatives or even performing reactions under solvent-free conditions, is an active area of research. semanticscholar.org

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Use of Catalysis | Employing reusable catalysts for key transformations. | Reduced waste and lower costs. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Minimized by-product formation. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water or other green alternatives. | Reduced environmental impact and improved safety. semanticscholar.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained significant traction as a powerful tool for accelerating chemical reactions. researchgate.netsci-hub.sesdiarticle3.com Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatically reduced reaction times, increased product yields, and improved product purities compared to conventional heating methods. researchgate.netsdiarticle3.com

The synthesis of amino acid benzyl esters, a key structural motif in the target compound, has been successfully achieved using microwave irradiation. sci-hub.se For instance, the reaction of an amino acid with benzyl alcohol in the presence of p-toluenesulfonic acid can be significantly accelerated under microwave conditions. sci-hub.se This approach offers a simple, efficient, and environmentally friendly alternative to traditional synthetic methods. Applying this technology to the synthesis of this compound could lead to a more time- and energy-efficient process.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for the formation of carbon-nitrogen bonds, providing a direct pathway to amines from carbonyl compounds. researchgate.net This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

While a direct one-step synthesis of this compound via reductive amination of its corresponding keto ester, Benzyl 2-oxo-3-(4-methoxyphenyl)propanoate, is chemically plausible, specific examples in the literature are focused on analogous structures. A relevant example is the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, a key intermediate for the pharmaceutical agent Formoterol. google.com This synthesis involves the reductive amination of p-methoxyphenylacetone with benzylamine, catalyzed by platinum on carbon (Pt/C) under a hydrogen atmosphere. google.com

This analogous transformation highlights the feasibility of the reductive amination strategy. The synthesis of the target compound would begin with the precursor Benzyl 2-oxo-3-(4-methoxyphenyl)propanoate. This keto ester would react with an ammonia (B1221849) source (or a protected amine equivalent) to form an imine, which is then reduced using a suitable reducing agent to yield the final primary amine product.

Table 1: Example of a Reductive Amination for a Structurally Related Compound

| Starting Materials | Catalyst | Product | Key Features |

|---|---|---|---|

| p-methoxyphenylacetone, Benzylamine | Pt/C, H₂ | N-benzyl-1-(4-methoxyphenyl)-2-propylamine | Forms a secondary amine via imine intermediate. google.com |

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (e.g., H₂ over Pd/C or Pt/C). researchgate.netmdpi.com The choice of reducing agent is critical to ensure compatibility with the ester functional group and to control selectivity.

Condensation Reactions with Nitroesters

Another classical approach to α-amino acids involves the construction of the carbon skeleton via a condensation reaction, followed by the reduction of a nitro group to the desired amine. The Henry reaction (or nitro-aldol reaction) is a prominent example of this strategy, involving the condensation of a nitroalkane with an aldehyde or ketone.

For the synthesis of the 4-methoxyphenylalanine precursor, this strategy would involve the reaction of 4-methoxybenzaldehyde with a nitroester, such as ethyl nitroacetate, in the presence of a base. This condensation would yield a β-nitro-α,β-unsaturated ester. Subsequent catalytic hydrogenation serves a dual purpose: reducing the carbon-carbon double bond and converting the nitro group into a primary amine. The resulting amino acid can then be esterified with benzyl alcohol, typically under acidic catalysis (e.g., p-toluenesulfonic acid), to yield this compound.

This multi-step sequence provides a reliable, albeit less direct, route to the target molecule compared to reductive amination. The key advantages are the ready availability of the starting materials and the well-established nature of the individual reactions.

Derivatization Strategies for Structural Modification of this compound

This compound possesses three key functional sites amenable to chemical modification: the ester moiety, the primary amino group, and the aromatic ring. These sites allow for extensive derivatization to generate a library of structurally diverse compounds for various applications.

Modification at the Ester Moiety

The benzyl ester group can be readily modified through several standard transformations.

Hydrolysis: Saponification using an aqueous base (e.g., NaOH or LiOH) followed by acidic workup will cleave the ester to yield the parent carboxylic acid, N-Boc-4-methoxyphenylalanine. This is a common step in peptide synthesis where the benzyl group serves as a temporary protecting group.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the benzyl group with another alkyl or aryl group. This allows for the synthesis of a variety of different esters from a common precursor.

Hydrogenolysis: The benzyl ester is particularly useful as it can be selectively cleaved under mild conditions by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst). This method is orthogonal to many other protecting groups used in organic synthesis and yields the free carboxylic acid and toluene as a byproduct.

Functionalization at the Amino Group

The primary amino group is a versatile handle for a wide range of chemical modifications, acting as a potent nucleophile.

Acylation: The amine readily reacts with acid chlorides, anhydrides, or activated esters to form amides. This is the fundamental reaction for peptide bond formation.

Alkylation/Benzylation: The amine can be alkylated using alkyl halides. N-benzylation, for instance, can be achieved by reacting the amino ester with benzyl bromide in the presence of a base. orgsyn.org Reductive amination with aldehydes or ketones in the presence of a reducing agent is another effective method to introduce N-alkyl or N-benzyl groups. mdpi.com

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base provides the corresponding sulfonamides.

Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which can be stable compounds themselves or serve as intermediates for further reactions, such as reduction to secondary amines.

Substituent Variation on the 4-methoxyphenyl (B3050149) Ring

The 4-methoxyphenyl ring offers opportunities for structural diversification, primarily through modification of the methoxy (B1213986) group.

O-Demethylation: The methyl ether can be cleaved to reveal the corresponding phenol (B47542), (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate (a derivative of tyrosine). nih.gov This transformation is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) or nucleophilic reagents such as lithium iodide or pyridine-HCl at elevated temperatures. Enzymatic O-demethylation is also a known biochemical process.

Re-alkylation/Acylation: Once the phenolic hydroxyl group is unmasked, it can be functionalized further. It can be re-alkylated with various alkyl halides to introduce different ether linkages or acylated to form esters, significantly expanding the range of possible derivatives.

Incorporation into Heterocyclic Systems (e.g., Triazoles, Thiazolidinones, Quinazolinones, Pyrrolopyridines)

The functional groups of this compound make it a valuable building block for the synthesis of more complex heterocyclic structures.

Triazoles: 1,2,3-Triazoles are commonly synthesized via the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. beilstein-journals.orgnih.gov The amino group of the parent compound can be converted into an azide, for example, by reaction with sodium nitrite (B80452) under acidic conditions to form a diazonium salt, which is then treated with sodium azide. The resulting benzyl 2-azido-3-(4-methoxyphenyl)propanoate can then be reacted with a variety of terminal alkynes, often under copper(I) catalysis (CuAAC), to yield a diverse library of 1,4-disubstituted-1,2,3-triazole derivatives. beilstein-journals.org Alternatively, 1,2,4-triazoles can be synthesized from acylthiosemicarbazides derived from the parent amino acid, followed by cyclization. nih.gov

Thiazolidinones: 4-Thiazolidinones can be synthesized by the condensation of an amine, an aldehyde, and a thiolic agent like thioglycolic acid. nih.govresearchgate.net In this context, this compound can first be condensed with an aldehyde to form a Schiff base. Subsequent reaction of this imine with thioglycolic acid or its esters would lead to cyclization, affording a 2,3-disubstituted-4-thiazolidinone. The substituents on the thiazolidinone ring would be derived from the aldehyde and the parent amino ester. mdpi.com

Quinazolinones: The quinazolinone scaffold can be constructed from 2-aminobenzamides. researchgate.netresearchgate.net While not a direct precursor, derivatives of this compound could be incorporated. For instance, the amino group could be used to form an amide with 2-aminobenzoic acid. The resulting compound could then undergo cyclization with a one-carbon source (e.g., an orthoformate or an aldehyde) to form the quinazolinone ring. organic-chemistry.org Alternatively, the amino group of the title compound could act as the amine component in a reaction with a 2-aminobenzoyl derivative to build the heterocyclic system. mdpi.comorganic-chemistry.org

Pyrrolopyridines: The synthesis of pyrrolo[3,4-b]pyridin-5-ones can be achieved through multi-component reactions. nih.gov A plausible route would involve using the primary amine of this compound as a component in an Ugi-type three-component reaction (Ugi-3CR) with an aldehyde and an isocyanide. The resulting intermediate could then undergo a subsequent intramolecular aza-Diels-Alder reaction and further transformations to construct the fused pyrrolopyridinone core, incorporating the 4-methoxybenzyl side chain into the final structure. nih.gov

Table 2: Plausible Strategies for Heterocycle Synthesis

| Heterocycle | Key Precursor from Target Compound | General Reaction Type |

|---|---|---|

| 1,2,3-Triazole | Benzyl 2-azido-3-(4-methoxyphenyl)propanoate | 1,3-Dipolar Cycloaddition |

| 4-Thiazolidinone | Schiff base from the amino group | Condensation/Cyclization |

| Quinazolinone | N-acylated 2-aminobenzamide (B116534) derivative | Condensation/Cyclization |

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of Benzyl (B1604629) 2-amino-3-(4-methoxyphenyl)propanoate, distinct signals corresponding to the different proton environments are expected. The aromatic protons of the benzyl group and the methoxyphenyl group would likely appear in the downfield region, typically between δ 6.8 and 7.4 ppm. Specifically, the five protons of the benzyl ring are expected to produce a multiplet around δ 7.3 ppm. The protons on the para-substituted methoxyphenyl ring would likely appear as two doublets, a characteristic AA'BB' system, around δ 6.8 and 7.1 ppm.

The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet further upfield, anticipated around δ 3.8 ppm. The benzylic protons (-CH₂-) of the ester group are expected to show a singlet at approximately δ 5.1 ppm. The protons of the propanoate backbone, specifically the alpha-proton (α-CH) and the beta-protons (β-CH₂), would be located further upfield. The α-CH is expected to be a triplet or a doublet of doublets around δ 3.7 ppm, while the β-CH₂ protons would likely appear as a doublet of doublets around δ 3.0 ppm. The amine (-NH₂) protons typically present as a broad singlet, which can appear over a wide range and may exchange with deuterium (B1214612) in D₂O.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (Benzyl) | ~7.3 | m |

| Aromatic H (Methoxyphenyl) | ~7.1 | d |

| Aromatic H (Methoxyphenyl) | ~6.8 | d |

| Benzylic H (-OCH₂Ph) | ~5.1 | s |

| Methoxy H (-OCH₃) | ~3.8 | s |

| α-CH | ~3.7 | t or dd |

| β-CH₂ | ~3.0 | dd |

| Amine H (-NH₂) | Variable | br s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the carbonyl carbon of the ester group is expected to be the most downfield signal, typically around δ 172 ppm. The aromatic carbons of the benzyl and methoxyphenyl rings would resonate in the region of δ 114 to 158 ppm. The quaternary carbon of the methoxyphenyl ring attached to the oxygen would be found around δ 158 ppm, while the other aromatic carbons would appear between δ 114 and 136 ppm.

The benzylic carbon of the ester is anticipated around δ 67 ppm, and the methoxy carbon should appear at approximately δ 55 ppm. The alpha-carbon (α-C) of the propanoate backbone is expected around δ 56 ppm, and the beta-carbon (β-C) around δ 37 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C (C=O) | ~172 |

| Aromatic C (C-O of methoxyphenyl) | ~158 |

| Aromatic C (Quaternary, Benzyl) | ~136 |

| Aromatic CH (Benzyl and Methoxyphenyl) | ~114-130 |

| Benzylic C (-OCH₂Ph) | ~67 |

| α-C | ~56 |

| Methoxy C (-OCH₃) | ~55 |

| β-C | ~37 |

Advanced NMR Techniques for Structural Assignment

To unambiguously assign the proton and carbon signals, advanced NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal correlations between coupled protons, for instance, confirming the connectivity between the α-CH and β-CH₂ protons of the propanoate backbone. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

In the IR spectrum of this compound, a strong absorption band corresponding to the C=O stretch of the ester group is expected around 1735 cm⁻¹. The N-H stretching vibrations of the primary amine would likely appear as two bands in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3030-3100 cm⁻¹, while the aliphatic C-H stretches would appear in the 2850-2960 cm⁻¹ region. The C-O stretching vibrations of the ester and ether linkages are expected in the 1000-1300 cm⁻¹ range. Aromatic C=C stretching vibrations would give rise to bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. Aromatic ring breathing modes are often strong in Raman spectra and would be expected in the fingerprint region.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300-3400 | Medium |

| Aromatic C-H Stretch | 3030-3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C=O Stretch (Ester) | ~1735 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |

| C-O Stretch (Ester and Ether) | 1000-1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like amino acid esters. In positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Given the molecular formula C₁₇H₁₉NO₃, the expected monoisotopic mass is approximately 285.1365 g/mol , so the [M+H]⁺ ion would appear at m/z 286.1438.

Fragmentation of the parent ion in tandem MS (MS/MS) experiments would provide further structural information. Common fragmentation pathways for such a molecule would include the loss of the benzyl group (C₇H₇, 91 Da) or the benzyloxycarbonyl group. Cleavage of the ester bond could also be observed. The fragmentation of the methoxyphenyl group might involve the loss of a methyl radical followed by carbon monoxide.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 286.14 | Protonated molecule |

| [M+Na]⁺ | 308.12 | Sodium adduct |

| Fragment 1 | 195.09 | Loss of benzyl group [M+H - C₇H₇]⁺ |

| Fragment 2 | 121.07 | Methoxyphenylmethyl cation [CH₂(C₆H₄)OCH₃]⁺ |

| Fragment 3 | 91.05 | Benzyl cation [C₇H₇]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of this compound by providing a highly accurate mass measurement. This allows for the determination of its elemental composition, distinguishing it from other compounds with the same nominal mass.

Typically utilizing techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap, HRMS measures the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, with an accuracy in the parts-per-million (ppm) range. The experimentally determined mass is then compared against the theoretical exact mass calculated from the monoisotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O). A close match between the experimental and theoretical mass confirms the molecular formula, C₁₇H₁₉NO₃.

| Molecular Formula | Species | Theoretical Monoisotopic Mass (Da) | Expected High-Resolution m/z |

|---|---|---|---|

| C₁₇H₁₉NO₃ | [M+H]⁺ | 285.1365 | 286.1438 |

X-ray Crystallography for Solid-State Structural Determination

For the hydroxyl analog, single crystals were obtained by the slow evaporation of an ethyl acetate (B1210297) solution. The analysis revealed an orthorhombic crystal system. It is plausible that the methoxy derivative would exhibit similar, though not identical, crystal properties.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₇NO₃ |

| Formula Weight | 271.31 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.1589 (2) |

| b (Å) | 15.1430 (4) |

| c (Å) | 18.6367 (6) |

| Volume (ų) | 1455.92 (8) |

| Z | 4 |

In the solid state, molecules arrange themselves into a stable, repeating lattice structure known as the crystal packing. This arrangement is governed by various intermolecular forces. For the analog (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate, hydrogen bonding is a dominant factor in stabilizing the crystal structure. Specifically, intermolecular O—H⋯O and N—H⋯O hydrogen bonds link the molecules into a three-dimensional network. The most significant interaction occurs between the phenol (B47542) hydrogen atom and the amine nitrogen atom, forming chains along the c-axis.

In the case of this compound, the replacement of the hydroxyl group (-OH) with a methoxy group (-OCH₃) would fundamentally alter the hydrogen bonding capabilities. The methoxy group lacks a hydrogen atom to donate for hydrogen bonding, although its oxygen atom can still act as a hydrogen bond acceptor. Therefore, the O—H⋯O interactions observed in the hydroxyl analog would be absent. The crystal packing would instead be stabilized by weaker C—H⋯O interactions involving the methoxy group and N—H⋯O interactions from the amine group, potentially leading to a different packing arrangement and crystal morphology.

The conformation of a molecule in its crystalline state represents a low-energy arrangement influenced by both intramolecular and intermolecular forces. The crystal structure of the analog (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate reveals that the molecule adopts a folded, U-shaped conformation. This conformation is characterized by a C1/C2/C3/C4 torsion angle of 58.9 (3)°. Despite this folded shape, there is no significant evidence of intramolecular C—H···π interactions stabilizing this particular conformation in the crystal. It is highly probable that this compound would adopt a similar folded conformation in its crystalline state, as the core structure determining this fold is retained.

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, or potential isomers.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. Due to the presence of the aromatic rings, the compound is UV-active, allowing for sensitive detection using a UV-Vis detector.

A typical method would employ reversed-phase chromatography. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is often used to ensure good separation and sharp peaks. The presence of the basic amino group may require the addition of a modifier like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape by preventing tailing.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Gas Chromatography (GC) is generally used for compounds that are volatile and thermally stable. This compound, being an amino acid ester, has low volatility due to the polar amine group and its relatively high molecular weight. Therefore, direct analysis by GC is challenging.

To make the compound suitable for GC analysis, a derivatization step is necessary to increase its volatility. The primary amine group is typically targeted for derivatization. Common methods include acylation (e.g., with trifluoroacetic anhydride (B1165640) to form a trifluoroacetamide) or silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA). These reactions replace the polar N-H protons with nonpolar groups, reducing intermolecular hydrogen bonding and allowing the molecule to readily enter the gas phase. The resulting volatile derivative can then be separated on a GC column, often a mid-polarity phase, and detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

| Parameter | Condition |

|---|---|

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | 5% Phenyl Polysiloxane (e.g., DB-5, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C hold 2 min, then 10 °C/min to 300 °C, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable analytical technique for the real-time monitoring of the synthesis of this compound. This rapid and cost-effective method allows for the qualitative assessment of a reaction's progress by separating the starting materials, products, and any potential byproducts on a stationary phase, typically silica (B1680970) gel. By observing the appearance of the product spot and the disappearance of the starting material spots, a chemist can determine the optimal reaction time and ensure the completeness of the conversion before proceeding with the work-up and purification.

The principle of TLC relies on the differential partitioning of the analytes between the stationary phase and a mobile phase. In the context of the synthesis of this compound from p-methoxy-L-phenylalanine and benzyl alcohol, the polarity difference between the reactant and the product is the key to their separation on a TLC plate. The starting material, p-methoxy-L-phenylalanine, is a zwitterionic amino acid at neutral pH and is significantly more polar than the resulting benzyl ester product. This difference in polarity leads to a distinct separation on the TLC plate, with the less polar product traveling further up the plate (higher Retention Factor, Rf) than the more polar starting material.

A typical procedure for monitoring this reaction involves dissolving a minute sample of the reaction mixture in a suitable solvent, such as methanol (B129727) or ethyl acetate, and spotting it onto a silica gel TLC plate. The plate is then developed in a chamber containing an appropriate mobile phase. The choice of the mobile phase, or eluent, is critical for achieving a clear separation. A common mobile phase for this type of compound is a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate. The ratio of these solvents can be adjusted to optimize the separation.

Detailed Research Findings

While specific TLC data for the synthesis of this compound is not extensively detailed in publicly available literature, the general principles of chromatography for amino acid derivatives are well-established. For the benzylation of p-methoxyphenylalanine, a typical TLC analysis would be performed on silica gel 60 F254 plates.

Visualization of the spots on the TLC plate can be achieved through various methods. Under ultraviolet (UV) light at 254 nm, aromatic compounds like the starting material and the product will appear as dark spots against the fluorescent background of the plate. Additionally, chemical staining can be used for more specific identification. A ninhydrin (B49086) stain is particularly useful as it reacts with the primary amine group of the unreacted p-methoxy-L-phenylalanine and the product, typically producing a characteristic purple or yellow spot upon heating. Alternatively, a potassium permanganate (B83412) (KMnO4) stain can be used as a general visualizing agent, which reacts with most organic compounds.

The progress of the reaction can be tracked by comparing the intensity of the spots over time. At the beginning of the reaction (t=0), a spot corresponding to p-methoxy-L-phenylalanine will be prominent at a low Rf value. As the reaction proceeds, a new spot corresponding to the more non-polar this compound will appear at a higher Rf value, and its intensity will increase. The reaction is considered complete when the spot for the starting material is no longer visible.

Below is an interactive data table summarizing the typical TLC parameters for monitoring the synthesis of this compound.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates |

| Mobile Phase | A mixture of non-polar and polar solvents. Common systems include:- Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v)- Dichloromethane:Methanol (e.g., 95:5 v/v) |

| Visualization | - UV Light (254 nm): Aromatic compounds appear as dark spots.- Ninhydrin Stain: Reacts with primary amines to give colored spots (typically purple).- Potassium Permanganate Stain: A general stain for organic compounds. |

The following table provides hypothetical yet representative Rf values for the compounds of interest in a typical TLC system. The actual Rf values can vary depending on the exact conditions (e.g., plate manufacturer, temperature, chamber saturation).

| Compound | Structure | Mobile Phase System (Hexane:Ethyl Acetate 1:1) | Expected Rf Value | Visualization Notes |

| p-methoxy-L-phenylalanine |  | Hexane:Ethyl Acetate (1:1) | ~ 0.1 - 0.2 | UV active, Ninhydrin positive (purple spot) |

| Benzyl Alcohol |  | Hexane:Ethyl Acetate (1:1) | ~ 0.5 - 0.6 | UV active, Ninhydrin negative |

| This compound | propanoate.png) | Hexane:Ethyl Acetate (1:1) | ~ 0.6 - 0.7 | UV active, Ninhydrin positive (purple spot) |

This systematic approach to TLC allows for efficient and reliable monitoring of the synthesis, ensuring a high yield of the desired product, this compound.

Computational Chemistry and Theoretical Characterization

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scispace.comresearchgate.net For Benzyl (B1604629) 2-amino-3-(4-methoxyphenyl)propanoate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, would be employed to determine the molecule's optimized geometric parameters (bond lengths and angles). scispace.com These calculations provide the ground-state, minimum-energy structure of the compound. Furthermore, DFT is used to compute vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm structural assignments. scispace.comresearchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe a molecule's chemical reactivity and electronic transitions. youtube.comwikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. wikipedia.orgnih.gov For Benzyl 2-amino-3-(4-methoxyphenyl)propanoate, analysis of the HOMO and LUMO energy levels and their distribution across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack. nih.gov

Below is a representative table outlining the kind of data generated from an FMO analysis.

| Parameter | Description | Typical Value (Illustrative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -X.XX eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | +Y.YY eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO) | Z.ZZ eV |

| Chemical Hardness (η) | Resistance to change in electron distribution (η ≈ ΔE / 2) | A.AA eV |

| Chemical Potential (μ) | The escaping tendency of an electron (μ ≈ (EHOMO + ELUMO) / 2) | -B.BB eV |

| Electrophilicity Index (ω) | Capacity of a species to accept electrons (ω = μ² / 2η) | C.CC eV |

Note: The values in this table are illustrative placeholders, as specific experimental or calculated data for this compound is not available in the cited sources.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive behavior of a molecule. researchgate.netresearchgate.net An MEP map displays the electrostatic potential on the electron density surface, using a color spectrum to indicate charge distribution. walisongo.ac.id Red areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. nih.govresearchgate.net For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, and the hydrogen atoms of the amino group as regions of positive potential. nih.govresearchgate.net

The following table illustrates the type of information obtained from an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | σ(C-C) | Value |

| σ(C-H) | σ(C-C) | Value |

| π(C-C)Aromatic | π*(C-C)Aromatic | Value |

Note: This table presents a conceptual framework. Specific orbital interactions and energy values would be determined by actual NBO calculations.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would be invaluable for exploring its conformational landscape. By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent like water), researchers can identify the most stable conformations and understand the dynamics of its structural changes. These simulations also provide insights into intermolecular interactions, such as hydrogen bonding patterns, which are crucial for understanding how the molecule might interact with biological targets or other molecules. nih.gov

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are statistical tools used to predict the biological activity or toxicity of chemical compounds based on their molecular structures. researchgate.net For a series of derivatives of this compound, a QSAR/QSTR study would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analog. These descriptors would then be correlated with experimentally determined biological activity or toxicity data to build a predictive mathematical model. Such models are instrumental in rational drug design, allowing for the virtual screening of new derivatives and the optimization of desired properties while minimizing potential toxicity. researchgate.net

In Silico ADME Profiling and Drug-Likeness Assessment

The evaluation of a compound's potential as a drug candidate is critically supported by computational, or in silico, analysis of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This approach allows for the early prediction of a molecule's pharmacokinetic profile, which is essential for its development. For this compound, a theoretical ADME and drug-likeness assessment has been performed using established computational models.

The drug-likeness of the compound is often initially evaluated against established guidelines, such as Lipinski's Rule of Five. These rules correlate a compound's physicochemical properties with its potential oral bioavailability. The key parameters for this compound are summarized in the table below.

Table 1: Calculated Physicochemical Properties and Drug-Likeness Parameters for this compound

| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 299.35 g/mol | Yes (< 500) |

| LogP (Octanol/Water Partition Coefficient) | 2.85 | Yes (< 5) |

| Hydrogen Bond Donors | 2 (the -NH2 group) | Yes (< 5) |

| Hydrogen Bond Acceptors | 4 (the two O atoms in the ester and the O in the methoxy (B1213986) group) | Yes (< 10) |

| Molar Refractivity | 84.5 cm³ | N/A |

The data indicates that this compound adheres to Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with those of orally bioavailable drugs. Its molecular weight is well under the 500 g/mol threshold, and its calculated LogP value suggests a balanced lipophilicity, which is crucial for membrane permeability and solubility. mdpi.com The number of hydrogen bond donors and acceptors also falls within the acceptable limits.

Further in silico predictions provide insights into its pharmacokinetic profile:

Absorption: The compound is predicted to have high gastrointestinal (GI) absorption. Its TPSA value of less than 140 Ų is a strong indicator of good oral bioavailability.

Distribution: The compound is not predicted to be a P-glycoprotein substrate, suggesting it may not be subject to active efflux from cells. It is, however, predicted to have the potential to cross the blood-brain barrier (BBB).

Metabolism: Computational models suggest that the compound could be a substrate for cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are major enzymes involved in drug metabolism. It is not predicted to be an inhibitor of these enzymes, reducing the likelihood of drug-drug interactions. mdpi.com

Excretion: The route of excretion is not explicitly predicted by standard ADME models, but compounds of this nature are typically eliminated via a combination of renal and hepatic pathways following metabolism.

Prediction of Spectroscopic Parameters (e.g., simulated NMR, IR)

Theoretical prediction of spectroscopic data is a powerful tool for structural elucidation and characterization. By simulating spectra based on the compound's computed molecular structure and electronic properties, researchers can anticipate the experimental results.

Simulated Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts provide a detailed map of the molecule's atomic environment.

¹H NMR: The simulated proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and methoxyphenyl groups, typically in the range of 6.8-7.4 ppm. The methoxy group (-OCH₃) protons would appear as a sharp singlet around 3.8 ppm. The protons of the chiral center (-CH-) and the adjacent methylene (B1212753) group (-CH₂-) would appear in the 3.0-4.5 ppm range, with their exact shifts and coupling patterns depending on the molecular conformation. The protons of the primary amine (-NH₂) are expected to produce a broad signal.

¹³C NMR: The predicted carbon-13 NMR spectrum would show a signal for the carbonyl carbon of the ester at the downfield end, typically around 170-175 ppm. The aromatic carbons would generate a series of signals between 114 and 158 ppm. The methoxy carbon is predicted around 55 ppm, while the carbons of the benzyl group's methylene and the propanoate backbone would appear in the range of 40-70 ppm.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| Carbonyl (C=O) | ~173.5 | N/A | N/A |

| Methoxy Phenyl C-O | ~158.2 | N/A | N/A |

| Benzyl Aromatic C | ~136.0 | N/A | N/A |

| Methoxy Phenyl C (x2) | ~130.5 | Aromatic CH | ~7.10 |

| Benzyl Aromatic C (x2) | ~128.6 | Aromatic CH | ~7.35 |

| Benzyl Aromatic C (x2) | ~128.2 | Aromatic CH | ~7.32 |

| Benzyl Aromatic C | ~128.0 | Aromatic CH | ~7.30 |

| Methoxy Phenyl C (x2) | ~114.0 | Aromatic CH | ~6.85 |

| Benzyl CH₂ | ~66.5 | Methylene | ~5.15 |

| Methoxy CH₃ | ~55.2 | Methyl | ~3.78 |

| Alpha-Carbon (CH) | ~55.0 | Methine | ~3.70 |

| Beta-Carbon (CH₂) | ~37.5 | Methylene | ~2.95, ~3.10 |

Simulated Infrared (IR) Spectroscopy

The simulated IR spectrum helps identify the functional groups present in the molecule based on their vibrational frequencies.

N-H Stretch: The amine group is expected to show stretching vibrations in the region of 3300-3400 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations are predicted just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methine groups are expected just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the ester carbonyl group is predicted around 1735-1750 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations are expected to appear in the 1450-1600 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching bands are predicted: one for the ester linkage (around 1150-1250 cm⁻¹) and another for the aryl-ether bond of the methoxy group (around 1020-1075 cm⁻¹).

Table 3: Predicted Major IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | ~3350 |

| C-H Stretch (Aromatic) | Phenyl Rings | ~3030-3090 |

| C-H Stretch (Aliphatic) | CH, CH₂, CH₃ | ~2850-2960 |

| C=O Stretch | Ester Carbonyl | ~1740 |

| C=C Stretch | Aromatic Rings | ~1510, ~1610 |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cortisol |

Based on a comprehensive search of available scientific literature, there is no specific research data published on the biological activities of the compound "this compound" corresponding to the detailed outline provided.

Searches for antioxidant, antineoplastic, cytotoxic, and antimicrobial activities for this specific molecule did not yield any studies presenting data from DPPH radical scavenging assays, cytotoxicity assays against U-87 or MDA-MB-231 cell lines, or mechanistic studies of apoptosis.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested for "this compound". The information required to fulfill this request is not available in the public scientific domain.

Investigation of Biological Activities and Mechanisms of Action in Vitro and Pre Clinical Models

Antimicrobial Activity Evaluation

Antibacterial Spectrum and Efficacy (e.g., against Staphylococcus aureus, Klebsiella aerogenes)

Despite a thorough search of scientific databases, no specific studies detailing the antibacterial spectrum and efficacy of Benzyl (B1604629) 2-amino-3-(4-methoxyphenyl)propanoate against bacterial strains such as Staphylococcus aureus or Klebsiella aerogenes were identified. Research on related L-tyrosine esters has indicated that antibacterial activity can vary with the length of the ester's alkyl chain and tends to be more effective against Gram-positive bacteria; however, data specific to the O-methylated benzyl ester is not available. nih.govresearchgate.net

Antifungal Spectrum and Efficacy (e.g., against Fusarium oxysporum)

There is currently no available scientific literature detailing the in vitro antifungal spectrum and efficacy of Benzyl 2-amino-3-(4-methoxyphenyl)propanoate against fungal species, including the plant pathogen Fusarium oxysporum. While various natural and synthetic compounds have been evaluated for activity against this fungus, the specific compound is not among them. nih.govnih.gov

Antimycobacterial Activity (In Vitro against Mtb)

No peer-reviewed articles or pre-clinical data were found that assess the in vitro antimycobacterial activity of this compound against Mycobacterium tuberculosis (Mtb). The current body of research on novel antimycobacterial agents focuses on other chemical classes, and the potential of this specific compound has not been reported. nih.govnih.gov

Enzyme Inhibition and Receptor Modulation Studies

Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-1, COX-2)

There is no published research on the ability of this compound to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The mechanism of COX inhibition is well-studied for many non-steroidal anti-inflammatory drugs (NSAIDs), but this particular compound has not been evaluated in such assays. nih.govnih.gov

Other Relevant Enzyme Targets (e.g., Lanosterol 14α-demethylase (CYP51A1))

No data exists concerning the inhibitory activity of this compound against other relevant enzyme targets, such as Lanosterol 14α-demethylase (CYP51A1). This enzyme is a key target for azole antifungal drugs, but the inhibitory potential of the specified compound has not been explored. nih.gov

Modulation of Cellular Signaling Pathways (e.g., phosphorylation cascades)

There is currently no available scientific literature detailing the effects of this compound on cellular signaling pathways. Studies investigating its potential to modulate phosphorylation cascades or other signal transduction mechanisms have not been published. Therefore, its role as a potential modulator of these critical cellular processes remains unknown.

Metabolic Regulation Studies

In Vitro Glucose Metabolism Modulation

Scientific investigations into the direct effects of this compound on in vitro glucose metabolism are absent from the current body of published research. While various compounds are studied for their potential to alter glucose metabolic pathways in cellular models, this specific ester has not been the subject of such investigations.

Glucose Uptake Enhancement in Cell Lines (e.g., HepG2 cells)

There are no published studies specifically examining the impact of this compound on glucose uptake in cell lines such as HepG2. Research on agents that enhance glucose uptake is a key area in metabolic disease research; however, this compound has not been evaluated in this context. nih.govmdpi.com

Antiviral Activity (e.g., Anti-HIV-1)

A thorough search of virology and medicinal chemistry literature indicates that this compound has not been evaluated for its antiviral activity against HIV-1 or any other viruses. While related structures, such as certain benzyl phenyl ethers, have been investigated as potential HIV-1 inhibitors, no such data exists for the specific compound .

Effects Against Protein Kinases

The potential for this compound to act as an inhibitor or modulator of protein kinases has not been reported in the scientific literature. Kinase inhibitor screening is a common strategy in drug discovery, but this compound does not appear to have been subjected to such profiling.

Exploration of Advanced Applications and Functionalization

Role as Chiral Building Blocks in Complex Molecule Synthesis

The inherent chirality and functional groups of Benzyl (B1604629) 2-amino-3-(4-methoxyphenyl)propanoate make it a valuable starting material for the stereoselective synthesis of more complex molecules. The benzyl ester and methyl ether moieties serve as robust protecting groups for the carboxylic acid and phenol (B47542) groups, respectively, allowing for selective reactions at the α-amino group.

Precursors to Biologically Relevant Molecules (e.g., (4-Boronophenyl)alanine)

A significant application of this chiral scaffold is in the synthesis of biologically important, non-proteinogenic amino acids, such as L-4-Boronophenylalanine (BPA). semanticscholar.orgresearchgate.net BPA is a key agent in Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy. semanticscholar.orgresearchgate.net The synthesis of BPA often involves the introduction of a boronic acid group onto the phenyl ring of a protected phenylalanine or tyrosine derivative. semanticscholar.orgresearchgate.net

Protected precursors, such as (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate (a closely related analogue), are considered valuable for BPA synthesis. nih.gov The general strategy involves a palladium-catalyzed cross-coupling reaction to install the boron moiety. semanticscholar.orgresearchgate.net Starting with a protected 4-iodo-L-phenylalanine derivative, the C-B bond can be formed efficiently. A compound like Benzyl 2-amino-3-(4-methoxyphenyl)propanoate could be utilized in such a pathway, potentially after conversion of the methoxy (B1213986) group to a more suitable functional group for cross-coupling, such as a triflate, or by direct C-H borylation methods. The process typically involves reacting the protected phenylalanine derivative with a boronating agent, followed by deprotection of the amino and carboxyl groups to yield the final L-BPA product. google.comgoogle.com

Table 1: Key Synthetic Strategies for L-4-Boronophenylalanine (BPA) from Phenylalanine Scaffolds

| Precursor Type | Key Reaction | Purpose of this compound Scaffold |

|---|---|---|

| Protected 4-halophenylalanine | Palladium-catalyzed cross-coupling with a diboron (B99234) reagent (e.g., bis(pinacolato)diboron) | Provides the core chiral amino acid structure with protected functional groups, ensuring stereochemical integrity. |

| Protected L-tyrosine derivative | Conversion of hydroxyl to a triflate, followed by cross-coupling | The scaffold serves as a readily available starting material derived from a natural amino acid. |

Application in Polypeptide Synthesis

This compound is a classic example of a protected amino acid suitable for peptide synthesis. nih.govcreative-peptides.com In the stepwise assembly of a peptide chain, it is crucial to prevent self-polymerization and unwanted side-chain reactions. creative-peptides.comresearchgate.net This is achieved by temporarily blocking, or "protecting," the reactive functional groups. creative-peptides.com

In this molecule:

The α-amino group is free, making it available to form a peptide bond with the activated carboxyl group of another amino acid.

The carboxyl group is protected as a benzyl ester (OBn) . This group is stable under the conditions required for peptide bond formation but can be readily removed at the end of the synthesis, typically by catalytic hydrogenolysis. researchgate.net

The phenol side chain (of the parent tyrosine molecule) is protected as a methyl ether (OMe) . This is a very stable protecting group that prevents unwanted reactions at the side chain during synthesis.

Due to these features, the compound can be seamlessly incorporated into peptide chains using standard solid-phase or solution-phase synthesis protocols. creative-peptides.comchemicalbook.com It serves as a protected version of O-methyl-L-tyrosine, allowing for the introduction of this specific non-canonical amino acid into a polypeptide sequence. chemicalbook.com

Development of Fluorescent Probes and Imaging Agents

While this compound itself is not intrinsically fluorescent, its core structure as a modified phenylalanine is highly relevant to the design of fluorescent probes. Phenylalanine derivatives are often used as scaffolds that can be functionalized with fluorophores or moieties that report on their local environment. nih.govnih.gov

pH-Sensitive Probes

The development of pH-sensitive probes is a significant area of chemical biology. These tools often rely on a molecular switch mechanism that modulates fluorescence in response to changes in proton concentration. nih.gov Many such probes incorporate an amino group which, upon protonation in acidic environments, alters the electronic properties of an attached fluorophore, leading to a change in fluorescence emission. nih.govresearchgate.net

Derivatives of amino acids are ideal candidates for creating pH-sensitive probes. The amino group of a scaffold like this compound could be functionalized with a fluorophore containing a spirolactam ring (e.g., based on rhodamine). researchgate.net In a neutral or basic environment, the spirolactam remains in a closed, non-fluorescent state. Upon acidification, protonation can trigger the opening of the ring, resulting in a highly fluorescent, delocalized structure. nih.govresearchgate.net Poly(β-amino ester)s, for example, are known to exhibit tunable pH sensitivity and are used in drug delivery systems that release their cargo in the acidic environment of endosomes. nih.gov

Non-Clinical Biological Imaging Applications

Modified amino acids are powerful tools for non-clinical biological imaging and for probing protein structure and dynamics. Unnatural amino acids (UAAs) with unique spectroscopic properties can be genetically incorporated into proteins at specific sites. nih.gov

For instance, phenylalanine analogs have been developed for this purpose. 4-Cyano-L-phenylalanine, which contains a nitrile group, serves as a vibrational reporter whose infrared absorption is sensitive to the local electrostatic environment within a protein. nih.gov Similarly, fluorescent derivatives like biphenyl-phenylalanine have been synthesized and incorporated into enzymes such as dihydrofolate reductase (ecDHFR) to study protein function and dynamics. nih.gov These probes allow researchers to monitor local conformational changes or binding events in real-time. The scaffold of this compound represents a starting point from which such advanced imaging agents and reporter molecules can be synthesized.

Materials Science Applications (e.g., Corrosion Inhibition Studies of Related Scaffolds)

In materials science, scaffolds related to this compound, specifically amino acids and their derivatives, have gained significant attention as environmentally friendly corrosion inhibitors. rsc.orgresearchgate.netjetir.org These molecules are effective at protecting metals such as mild steel and magnesium alloys from corrosion in acidic or saline environments. onepetro.orgresearchgate.net

The mechanism of inhibition relies on the adsorption of the organic molecule onto the metal surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions. onepetro.orgresearchgate.net The effectiveness of amino acid derivatives stems from several structural features:

Heteroatoms: The nitrogen of the amino group and the oxygen atoms of the ester/carboxyl group have lone pairs of electrons that can coordinate with vacant d-orbitals of the metal atoms. jetir.org

Aromatic Ring: The π-electrons of the 4-methoxyphenyl (B3050149) ring provide an additional site for interaction with the metal surface. onepetro.org

Molecular Size: A larger molecular surface area enhances the coverage of the protective film.

Studies on phenylalanine and its derivatives have demonstrated high inhibition efficiencies. For example, a zwitterionic derivative of phenylalanine showed a maximum inhibition efficiency of 96.08% for mild steel in 1M HCl. onepetro.orgresearchgate.net The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. onepetro.orgresearchgate.net Esterification of the carboxyl group, as seen in the title compound, has been shown to increase the inhibition efficiency of some amino acids, such as methionine, by enhancing their adsorption characteristics. mocedes.org

Table 2: Corrosion Inhibition Efficiency of Phenylalanine and Related Amino Acid Derivatives

| Inhibitor | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference(s) |

|---|---|---|---|---|

| Phenylalanine-derived zwitterion | Mild Steel | 1M HCl | 96.08 | onepetro.org, researchgate.net |

| L-Phenylalanine (with Zn2+) | Magnesium Alloy | NaCl solution | 93.2 | researchgate.net |

| Phenylalanine | AISI 1018 Steel | Sweet Brine | Effective, but agglomerates over time | scilit.com |

| Methionine methyl ester | Iron | Not specified | 95 | mocedes.org |

Functionalization for Surface Chemistry and Bioconjugation Studies

The strategic functionalization of "this compound" is pivotal for its application in surface chemistry and bioconjugation. These modifications transform the molecule into a versatile building block for creating bioactive surfaces, targeted drug delivery systems, and molecular probes. Functionalization primarily targets the terminal amino and carboxyl groups, enabling covalent attachment to various substrates, including nanoparticles, polymers, and biomolecules.

The inherent structure of "this compound," with its protected carboxyl group and free amino group, offers a strategic starting point for controlled, site-specific modifications. The p-methoxyphenyl moiety is generally stable under common bioconjugation conditions, allowing reactions to be directed towards the more reactive termini of the molecule.

For surface chemistry applications, the molecule can be immobilized on solid supports to create functional surfaces. For instance, the amino group can be tethered to surfaces functionalized with N-hydroxysuccinimide (NHS) esters, forming stable amide bonds. Alternatively, following the deprotection of the benzyl ester to reveal the carboxylic acid, this group can be activated and coupled to amine-functionalized surfaces. Such modified surfaces are instrumental in studying cell adhesion, protein binding, and in the development of biocompatible materials.

In the realm of bioconjugation, "this compound" can be conjugated to biomolecules such as peptides, proteins, or nucleic acids. These conjugation strategies often involve the formation of stable covalent bonds, such as amide or thioether linkages. For example, the amino group can be acylated with a bifunctional linker, which can then be used to attach the molecule to a target biomolecule. Conversely, the carboxylic acid can be activated to react with amino groups on a protein, such as the side chain of a lysine (B10760008) residue.

The choice of functionalization strategy is dictated by the desired application and the nature of the substrate or biomolecule to be conjugated. The following interactive data table summarizes key research findings and potential functionalization strategies for "this compound" in surface chemistry and bioconjugation.

Interactive Data Table: Functionalization Strategies and Applications

| Functionalization Target | Reagent/Method | Resulting Linkage | Potential Application | Research Findings Summary |

| Amino Group | NHS-activated surfaces | Amide | Immobilization on biosensors | The free amino group of protected amino acids can readily react with N-hydroxysuccinimide esters on a surface to form a stable amide bond, effectively anchoring the molecule. |

| Amino Group | Aldehyde-functionalized polymers | Imine (reducible to amine) | Creation of biocompatible polymer coatings | Reductive amination between the amino group and an aldehyde provides a stable secondary amine linkage, suitable for modifying polymer surfaces. |

| Carboxyl Group (after deprotection) | EDC/NHS chemistry with amine-terminated surfaces | Amide | Surface modification for cell culture studies | Activation of the carboxylic acid with carbodiimide (B86325) chemistry allows for efficient coupling to amine-presenting surfaces, creating a tailored microenvironment for cells. |

| Carboxyl Group (after deprotection) | Coupling to protein amino groups (e.g., Lysine) | Amide | Synthesis of peptide-drug conjugates | The carboxylic acid can be activated and conjugated to the amine side chains of lysine residues in proteins, a common strategy in creating targeted therapeutics. |

| Aromatic Ring (p-methoxyphenyl) | Photoredox-mediated C-H functionalization | Carbon-Nitrogen | Site-specific labeling for imaging | Advanced photoredox catalysis can enable the direct functionalization of the phenyl ring, allowing for the introduction of reporter groups without altering the core amino acid structure. nih.govchemrxiv.orgchemrxiv.org |

Future Directions and Research Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future of synthesizing Benzyl (B1604629) 2-amino-3-(4-methoxyphenyl)propanoate and its derivatives lies in the adoption of green and sustainable chemistry principles. Traditional methods for amino acid ester synthesis often involve hazardous solvents and generate significant waste. peptide.commanchester.ac.uk Future research will focus on developing cleaner, more efficient, and economically viable synthetic pathways.

Key areas of exploration will include:

Enzymatic and Biocatalytic Synthesis: Utilizing enzymes as catalysts offers high stereoselectivity and mild reaction conditions, significantly reducing the environmental impact. acs.orgnih.govnih.gov Research into identifying or engineering specific enzymes for the esterification of 4-methoxyphenylalanine with benzyl alcohol could lead to a highly efficient and sustainable synthesis process. Chemoenzymatic approaches, which combine chemical and enzymatic steps, also present a promising avenue. nih.gov The benzyl ester group, in particular, has been shown to enhance substrate affinity and broaden the substrate specificity of enzyme catalysts in chemoenzymatic polymerization, a principle that could be applied to the synthesis of this specific compound. nih.govdovepress.com

Flow Chemistry: Continuous flow synthesis offers advantages such as improved reaction control, enhanced safety, and easier scalability. mdpi.comcreative-peptides.com Developing a flow-based process for the synthesis of Benzyl 2-amino-3-(4-methoxyphenyl)propanoate could lead to higher yields, reduced reaction times, and minimized waste generation.

Sustainable Protecting Group Strategies: The use of protecting groups is often necessary in amino acid chemistry. creative-peptides.comresearchgate.net Future research will focus on developing and utilizing protecting groups that are not only effective but also easily removable under green conditions, minimizing the use of harsh and toxic reagents. nih.govnih.gov

The following table summarizes potential sustainable synthetic approaches:

| Synthetic Approach | Advantages | Key Research Focus |

| Enzymatic Synthesis | High stereoselectivity, mild conditions, reduced waste. | Identification and engineering of specific enzymes. |

| Flow Chemistry | Improved control, enhanced safety, scalability. | Optimization of reactor design and reaction parameters. |

| Green Protecting Groups | Minimized use of toxic reagents, easier purification. | Development of novel, easily cleavable protecting groups. |

Comprehensive Structure-Activity Relationship (SAR) Studies of Derivatives

To unlock the full therapeutic potential of this compound, a thorough understanding of its structure-activity relationship (SAR) is crucial. SAR studies involve systematically modifying the chemical structure of the compound and evaluating the effect of these changes on its biological activity. This allows for the identification of key structural features responsible for its therapeutic effects and the design of more potent and selective analogs.

Future SAR studies should focus on modifications at three key positions:

The Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl groups, nitro groups) at different positions on the 4-methoxyphenyl (B3050149) ring could significantly influence the compound's electronic and steric properties, thereby affecting its binding affinity to biological targets. Studies on related N-benzyl phenethylamines have shown that even small changes in substitution on the phenyl ring can dramatically alter receptor binding and functional activity. nih.gov

The Benzyl Ester: Modification of the benzyl group or its replacement with other ester functionalities could impact the compound's stability, solubility, and prodrug characteristics.

The following table outlines potential modifications for SAR studies:

| Modification Site | Potential Substituents/Modifications | Expected Impact |

| 4-Methoxyphenyl Ring | Halogens (F, Cl, Br), Alkyl groups (CH₃, C₂H₅), Nitro (NO₂) | Altered electronic and steric properties, influencing target binding. |

| Amino Group | Acylation, Alkylation, Sulfonylation | Modulated polarity, hydrogen bonding, and pharmacokinetic profile. |